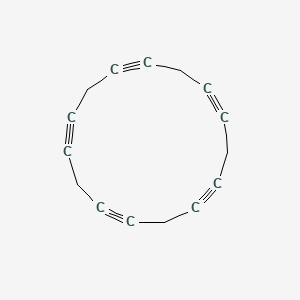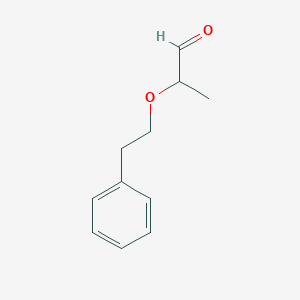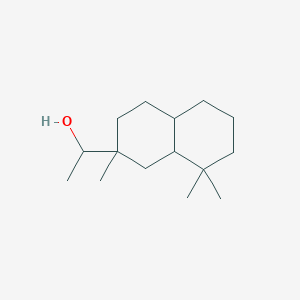
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride is a diazonium salt derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride typically involves the diazotization of 4-cyano-5-phenyl-1H-pyrazole. This process can be carried out by treating the corresponding amine with nitrous acid in the presence of hydrochloric acid. The reaction conditions generally require low temperatures to stabilize the diazonium salt formed.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial to prevent decomposition of the diazonium salt.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Sodium sulfite or stannous chloride are often used as reducing agents.
Major Products Formed
Substitution Reactions: Products include 4-cyano-5-phenyl-1H-pyrazole derivatives with various substituents.
Coupling Reactions:
Reduction Reactions: Hydrazine derivatives that can be further utilized in organic synthesis.
Aplicaciones Científicas De Investigación
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride involves the formation of reactive intermediates, such as aryl radicals or cations, which can undergo further chemical transformations. The diazonium group is highly reactive and can participate in various electrophilic substitution reactions, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-1H-pyrazole: Lacks the diazonium group but shares the cyano and pyrazole moieties.
5-Phenyl-1H-pyrazole: Similar structure but without the cyano and diazonium groups.
4-Cyano-5-phenyl-1H-pyrazole: Similar but without the diazonium group.
Uniqueness
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride is unique due to the presence of both the cyano and diazonium groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propiedades
| 91099-37-5 | |
Fórmula molecular |
C10H6ClN5 |
Peso molecular |
231.64 g/mol |
Nombre IUPAC |
4-cyano-5-phenyl-1H-pyrazole-3-diazonium;chloride |
InChI |
InChI=1S/C10H6N5.ClH/c11-6-8-9(14-15-10(8)13-12)7-4-2-1-3-5-7;/h1-5H,(H,14,15);1H/q+1;/p-1 |
Clave InChI |
DLAIIXBEBILUDT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NN2)[N+]#N)C#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)



![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)


